2H-benzimidazole
Overview
Description
2H-Benzimidazole, also known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is a white solid that appears in the form of tabular crystals and is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Benzimidazole can be synthesized through several methods, the most common being the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
When aldehydes are used instead of formic acid, 2-substituted derivatives of benzimidazole are obtained .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling, where aromatic 1,2-phenylenediamines react with various aldehydes under oxidative conditions. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazoles depending on the reagents used.
Scientific Research Applications
2H-Benzimidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Serve as probes in biochemical assays and as inhibitors in enzymatic reactions.
Medicine: Many benzimidazole derivatives are used as pharmaceutical agents, including antifungal, antiviral, and anticancer drugs.
Industry: Employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2H-benzimidazole varies depending on its application:
Anticancer Activity: It exerts its effects through DNA alkylation, DNA binding, and inhibition of tubulin polymerization. These actions disrupt cell division and induce apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the synthesis of essential biomolecules in microorganisms, leading to their death.
Enzyme Inhibition: It acts as an inhibitor of various enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Imidazole: Similar structure but lacks the fused benzene ring.
Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles, which have additional functional groups attached to the core structure.
Uniqueness: 2H-Benzimidazole is unique due to its fused ring structure, which imparts stability and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVLMCSXDIGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429529 | |
Record name | 2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-94-6 | |
Record name | 2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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